molecular formula C14H11N3O3S B2919470 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 886917-40-4

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2919470
CAS No.: 886917-40-4
M. Wt: 301.32
InChI Key: WARRAMRQTVJEMA-UHFFFAOYSA-N
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Description

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system known for its significant and versatile pharmacological potential . The compound features a furan-2-carboxamide group linked to a 5-aryl-1,3,4-oxadiazole core, a structure frequently explored in medicinal chemistry for developing new therapeutic agents. The presence of the (methylthio)phenyl substituent is of particular interest, as modifications with sulfur-containing groups and electron-withdrawing or donating moieties on the phenyl ring are often associated with enhanced biological activity . 1,3,4-Oxadiazole derivatives, like this compound, are the subject of extensive research due to their broad spectrum of reported biological activities. Scientific literature indicates that this class of compounds has demonstrated promising antimicrobial , anti-inflammatory , antitumor , and anticonvulsant properties in preclinical studies. The toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is considered a key pharmacophore responsible for its potent pharmacological effects . Researchers value this scaffold for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, making it a crucial building block in drug discovery. This product is intended for research applications only , including but not limited to use as a standard in analytical profiling, a key intermediate in synthetic chemistry, or a lead compound in biological screening assays to investigate new therapeutic targets. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARRAMRQTVJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The furan ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Furan-2-Carboxamide (a5)
  • Structure : The oxadiazole ring is substituted with a phenyl group instead of 4-(methylthio)phenyl.
  • Molecular Weight : ~338.34 g/mol (estimated from similar compounds).
  • Properties : The phenyl group increases aromaticity and lipophilicity compared to the methylthio group. This compound demonstrated insect growth regulatory activity with a synthesis yield of 70–89% via cyclization of benzoyl hydrazides .
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide
  • Structure: Fluorophenyl replaces methylthiophenyl, and the furan is replaced with a dihydroisoquinoline.
  • Molecular Weight : 338.34 g/mol.
  • Properties: The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to targets like acetylcholinesterase (AChE).
1-Isopropyl-N-(5-(4-(Methylthio)phenyl)-1,3,4-Oxadiazol-2-yl)-1H-Pyrazole-5-Carboxamide
  • Structure : Shares the 4-(methylthio)phenyl-oxadiazole core but substitutes furan-2-carboxamide with a pyrazole ring.
  • Molecular Weight : 343.4 g/mol.

Functional Group Modifications

N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)-2-(o-Tolyloxy)Acetamide
  • Structure : Retains the furan-oxadiazole system but adds a 2-(o-tolyloxy)acetamide group.
5-(3-Chlorophenyl)-N-(4-(Morpholinomethyl)-Phenyl)Furan-2-Carboxamide
  • Structure: Replaces oxadiazole with a morpholinomethyl-phenyl group and introduces a chlorine atom.
  • Molecular Weight : 396.87 g/mol.
  • Properties : The morpholine group increases water solubility, while chlorine enhances electrophilicity. This compound is used as a high-purity pharmaceutical intermediate .

Comparative Data Table

Compound Name Oxadiazole Substituent Carboxamide Group Molecular Weight (g/mol) Key Applications
Target Compound 4-(Methylthio)phenyl Furan-2-carboxamide ~340–350 Potential antifungal/insecticidal
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Phenyl Furan-2-carboxamide ~338.34 Insect growth regulation
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2-carboxamide 4-Fluorophenyl Dihydroisoquinoline 338.34 Neurological targeting
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)-phenyl)furan-2-carboxamide Chlorophenyl + morpholine Furan-2-carboxamide 396.87 Pharmaceutical intermediate

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections detail its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Structural Features

The compound consists of:

  • Furan Ring : Contributes to the compound's electronic properties.
  • Oxadiazole Ring : Known for its diverse biological activities.
  • Methylthio Group : Enhances chemical reactivity and biological interaction.

These features allow the compound to engage in various interactions with biological macromolecules, including enzymes and receptors, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological effects:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Studies suggest potential anticancer effects, possibly through inhibition of specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Interaction : The compound can bind to specific receptors, influencing signal transduction pathways.
  • Metal Ion Coordination : The functional groups allow for coordination with metal ions, which can modulate the activity of various targets.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamideChlorine substituent on phenylAntimicrobial
N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamideNaphthalene substituentAntitumor
5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamideMethyl group on naphthaleneAntioxidant

The unique combination of the methylthio group and furan ring within the oxadiazole framework enhances the biological activity of this compound compared to others lacking these features.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives. For instance:

  • Antimicrobial Studies : A study demonstrated that compounds with oxadiazole moieties exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The presence of the methylthio group was found to enhance this activity .
  • Antitumor Activity : Research indicated that oxadiazole derivatives could inhibit cancer cell proliferation by targeting specific pathways such as the Wnt signaling pathway. The structural modifications in this compound may contribute to enhanced efficacy compared to other derivatives .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that compounds containing oxadiazole rings can disrupt cell cycle progression and induce apoptosis in cancer cells. This suggests a promising avenue for further development in cancer therapeutics .

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